molecular formula C12H11ClO4 B8624936 2-Methyl-3-carbethoxy-4-chloro-5-hydroxybenzofuran CAS No. 17122-22-4

2-Methyl-3-carbethoxy-4-chloro-5-hydroxybenzofuran

Cat. No. B8624936
Key on ui cas rn: 17122-22-4
M. Wt: 254.66 g/mol
InChI Key: BJXCMMNQEALXQC-UHFFFAOYSA-N
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Patent
US03968237

Procedure details

A solution of 1.9 g of 2-methyl-3-carbethoxy-4-chloro-5-hydroxybenzofuran, 2.6 ml of a 33 percent aqueous solution of dimethylamine and 0.6 ml of 36 percent Formalin in 12 ml of dimethylformamide is refluxed at a temperature of 100° to 105° for 8 hours and then cooled to ambient temperature. The precipitated crystals are filtered off, washed with water and dried in order to yield 0.75 g of crystalline 2-methyl-3-carbethoxy-4-chloro-hydroxy-6-dimethylaminomethylbenzofuran. An additional 0.4 g of crystals is obtained from the parent solution by dilution with water. The total yield is 1.15 g (50%); m.p., 130°-131°C (from alcohol). Mixed melting of the product crystals with a specimen from Example 1a gave no depression of the melting point.
Quantity
1.9 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.6 mL
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[O:3][C:4]2[CH:15]=[CH:14][C:13]([OH:16])=[C:12]([Cl:17])[C:5]=2[C:6]=1[C:7]([O:9][CH2:10][CH3:11])=[O:8].[CH3:18][NH:19][CH3:20].[CH2:21]=O>CN(C)C=O>[CH3:1][C:2]1[O:3][C:4]2[CH:15]=[C:14]([CH2:18][N:19]([CH3:21])[CH3:20])[C:13]([OH:16])=[C:12]([Cl:17])[C:5]=2[C:6]=1[C:7]([O:9][CH2:10][CH3:11])=[O:8]

Inputs

Step One
Name
Quantity
1.9 g
Type
reactant
Smiles
CC=1OC2=C(C1C(=O)OCC)C(=C(C=C2)O)Cl
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC
Name
Quantity
0.6 mL
Type
reactant
Smiles
C=O
Name
Quantity
12 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitated crystals are filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried in order

Outcomes

Product
Name
Type
product
Smiles
CC=1OC2=C(C1C(=O)OCC)C(=C(C(=C2)CN(C)C)O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 0.75 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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